3-(6-Fluorohex-1-yn-1-yl)-5-{[(2S)-pyrrolidin-2-yl]methoxy}pyridine
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Overview
Description
3-(6-Fluorohex-1-yn-1-yl)-5-{[(2S)-pyrrolidin-2-yl]methoxy}pyridine is a complex organic compound with a unique structure that includes a fluoroalkyne and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Fluorohex-1-yn-1-yl)-5-{[(2S)-pyrrolidin-2-yl]methoxy}pyridine typically involves multiple steps, including the formation of the fluoroalkyne and the subsequent attachment of the pyrrolidine and pyridine moieties. Common synthetic routes may involve:
Formation of the Fluoroalkyne: This step often involves the reaction of a hexynyl halide with a fluorinating agent under controlled conditions.
Attachment of the Pyrrolidine Moiety: This step can be achieved through nucleophilic substitution reactions where the pyrrolidine ring is introduced.
Formation of the Pyridine Ring: The final step involves the cyclization of the intermediate compounds to form the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(6-Fluorohex-1-yn-1-yl)-5-{[(2S)-pyrrolidin-2-yl]methoxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(6-Fluorohex-1-yn-1-yl)-5-{[(2S)-pyrrolidin-2-yl]methoxy}pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(6-Fluorohex-1-yn-1-yl)-5-{[(2S)-pyrrolidin-2-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Known for its versatility in coordination chemistry.
2,6-Di(1H-pyrazol-3-yl)pyridine: Used in redox-controlled polymerization reactions.
Uniqueness
3-(6-Fluorohex-1-yn-1-yl)-5-{[(2S)-pyrrolidin-2-yl]methoxy}pyridine is unique due to its combination of a fluoroalkyne and pyrrolidine moiety, which imparts specific chemical reactivity and biological activity not commonly found in other similar compounds.
Properties
CAS No. |
820231-85-4 |
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Molecular Formula |
C16H21FN2O |
Molecular Weight |
276.35 g/mol |
IUPAC Name |
3-(6-fluorohex-1-ynyl)-5-[[(2S)-pyrrolidin-2-yl]methoxy]pyridine |
InChI |
InChI=1S/C16H21FN2O/c17-8-4-2-1-3-6-14-10-16(12-18-11-14)20-13-15-7-5-9-19-15/h10-12,15,19H,1-2,4-5,7-9,13H2/t15-/m0/s1 |
InChI Key |
JLNZIHVXZLIMGU-HNNXBMFYSA-N |
Isomeric SMILES |
C1C[C@H](NC1)COC2=CN=CC(=C2)C#CCCCCF |
Canonical SMILES |
C1CC(NC1)COC2=CN=CC(=C2)C#CCCCCF |
Origin of Product |
United States |
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